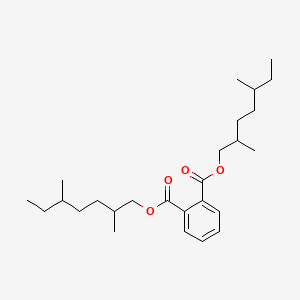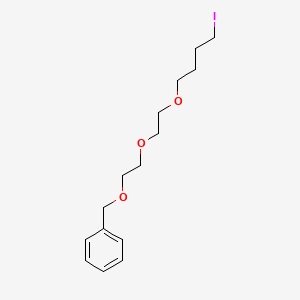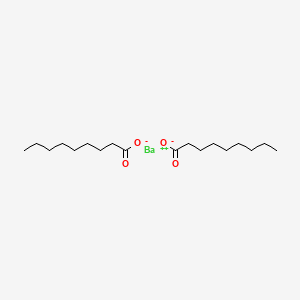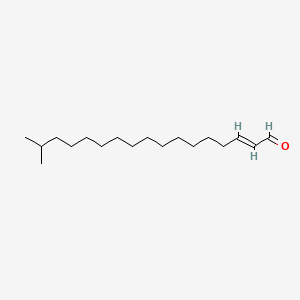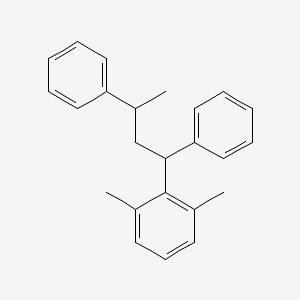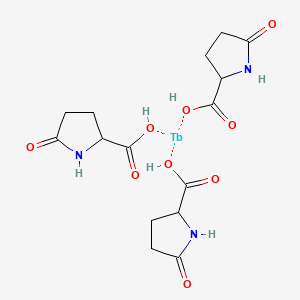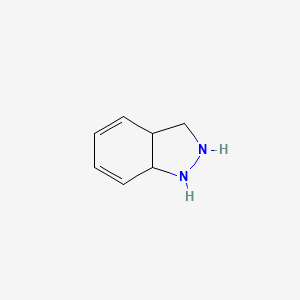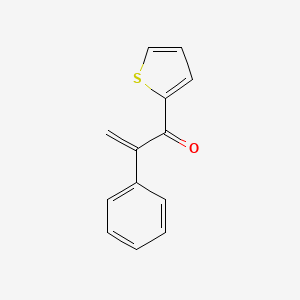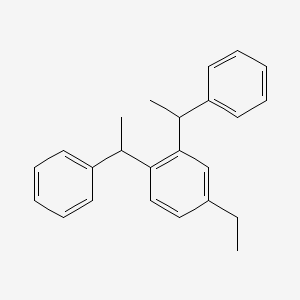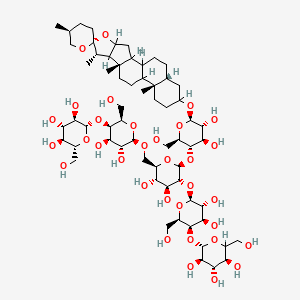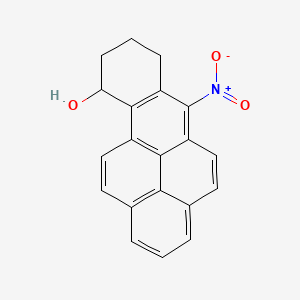
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes a nitro group and a hydroxyl group attached to a benzo(a)pyrene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This compound undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The nitration step introduces the nitro group, while the reduction and hydroxylation steps add the hydroxyl group and complete the tetrahydro structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also critical in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential mutagenic and carcinogenic properties, aiding in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form covalent adducts with DNA. This occurs via the activation of the hydroxyl group to form electrophilic intermediates, which then react with nucleophilic sites on DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene
- 7,8,9,10-Tetrahydrobenzo(def)chrysene
Uniqueness
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzo(a)pyrene framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications .
Propiedades
Número CAS |
190841-39-5 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
6-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-16-6-2-5-14-18(16)13-9-7-11-3-1-4-12-8-10-15(19(13)17(11)12)20(14)21(23)24/h1,3-4,7-10,16,22H,2,5-6H2 |
Clave InChI |
QABHAKLSJUUGDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=C3C=CC4=CC=CC5=C4C3=C2C=C5)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


